molecular formula C20H15N3O3S B2415379 N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide CAS No. 478044-03-0

N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide

Cat. No. B2415379
CAS RN: 478044-03-0
M. Wt: 377.42
InChI Key: QTNZCPJNBITRIJ-ZBJSNUHESA-N
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Description

“N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide” is a compound that has been studied for its potential applications in various fields. It is a derivative of benzenesulfonamide . The compound has been investigated for its anticancer and antimicrobial properties .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including “N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide”, involves a multistep process . The process includes the design of the synthesis of benzenesulfonamide derivatives containing a thiazol-4-one scaffold .


Molecular Structure Analysis

The molecular structure of “N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide” is complex, involving multiple functional groups . The compound contains a quinazolin-4-yl group attached to a benzenesulfonamide moiety .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide” include intramolecular cyclization rearrangement reactions . The reactions are carried out under specific conditions to ensure the formation of the desired product .

Scientific Research Applications

Synthesis and Characterization

N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide derivatives are synthesized through various chemical reactions, aiming to explore their pharmacological potential and structure-activity relationships. For instance, a study by Rahman et al. (2014) synthesized a series of these derivatives from substituted anthranilic acids derived amino quinazolines and substituted benzene sulphonamides, evaluating them for diuretic, antihypertensive, and anti-diabetic activities in rats (Rahman et al., 2014). Another approach involves the aza Diels-Alder reaction, as demonstrated by Cremonesi et al. (2010), yielding 1,2,3,4-tetrahydroquinazoline derivatives via highly reactive o-azaxylylene intermediates (Cremonesi et al., 2010).

Potential Biological Activities

  • Antitumor Activity : Alqasoumi et al. (2010) discovered novel tetrahydroquinoline derivatives bearing the sulfonamide moiety, exhibiting potent in vitro antitumor activity, suggesting these compounds as a new class of antitumor agents (Alqasoumi et al., 2010).

  • Radiomodulatory and Antioxidant Effects : Soliman et al. (2020) synthesized quinazolinone derivatives with benzenesulfonamide moiety, showing potent NQO1 inducer activity in vitro, suggesting them as promising antioxidant and radiomodulatory agents (Soliman et al., 2020).

  • Antimicrobial Activity : Vanparia et al. (2013) synthesized derivatives to assimilate 4-quinazolone and sulfonamide moieties, which were screened for in vitro antimicrobial activity, showing varied degrees of inhibitory actions against various bacteria and fungus (Vanparia et al., 2013).

  • Carbonic Anhydrase Inhibitors : Investigations into the interaction with human carbonic anhydrases (hCAs) have shown that certain derivatives are potent inhibitors of specific hCA isoforms, highlighting their potential therapeutic applications in managing diseases associated with hCA activity (Bruno et al., 2017).

Future Directions

The future research directions for “N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide” could include further investigation of its potential therapeutic applications, particularly in the field of cancer treatment . Additionally, more research is needed to fully understand its mechanism of action and to determine its safety and efficacy in clinical settings .

properties

IUPAC Name

N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c24-20-21-18-14-8-7-13-17(18)19(23(20)15-9-3-1-4-10-15)22-27(25,26)16-11-5-2-6-12-16/h1-14,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXRPRDTPYWGIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C3C=CC=CC3=NC2=O)NS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide

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